molecular formula C19H26N2O B5174895 N-[2-(1-adamantyl)ethyl]-N'-phenylurea

N-[2-(1-adamantyl)ethyl]-N'-phenylurea

Cat. No.: B5174895
M. Wt: 298.4 g/mol
InChI Key: LZQJXESNEPXPIM-UHFFFAOYSA-N
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Description

N-[2-(1-adamantyl)ethyl]-N'-phenylurea is a synthetic urea derivative featuring a 1-adamantyl group linked via an ethyl chain to one nitrogen of the urea moiety, while the other nitrogen is bonded to a phenyl ring. For example, adamantyl-containing quinoline derivatives exhibit antimalarial activity , and phenylurea derivatives are known for cytokinin-like, anticancer, or antiozonant properties .

Properties

IUPAC Name

1-[2-(1-adamantyl)ethyl]-3-phenylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N2O/c22-18(21-17-4-2-1-3-5-17)20-7-6-19-11-14-8-15(12-19)10-16(9-14)13-19/h1-5,14-16H,6-13H2,(H2,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZQJXESNEPXPIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)CCNC(=O)NC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural and Functional Analogues

Ethylenediurea (EDU)
  • Structure : N-[2-(2-oxo-1-imidazolidinyl)ethyl]-N'-phenylurea.
  • Key Features : Replaces the adamantyl group with a 2-oxoimidazolidinyl moiety.
  • Activity : Protects plants from ozone damage by enhancing stomatal closure, reducing reactive oxygen species (ROS) production in polymorphonuclear leukocytes, and increasing antioxidant enzyme activity (e.g., SOD, catalase) .
  • Applications : Widely used in agricultural research to mitigate ozone-induced crop damage .
CTPPU (N-[4-chloro-3-(trifluoromethyl)phenyl]-N′-phenylurea)
  • Structure : Substituted with chloro and trifluoromethyl groups on the phenyl ring.
  • Activity: Demonstrates anticancer effects in non-small cell lung cancer (NSCLC) cells by inducing cell cycle arrest .
  • Applications : Investigated as a chemotherapeutic agent.
Fenuron (N,N-Dimethyl-N′-phenylurea)
  • Structure : Lacks complex substituents; features dimethyl groups on one urea nitrogen.
  • Activity : Herbicidal properties due to inhibition of photosynthesis .
  • Applications : Historically used as a pre-emergent herbicide.
Quinoline-Adamantyl Derivatives
  • Examples: N-[2-(1-Adamantyloxy)ethyl]-7-chloroquinolin-4-amine .
  • Key Features: Adamantyl-ethyl group linked to quinoline instead of phenylurea.
  • Activity: Antimalarial and antimicrobial activities, attributed to quinoline’s heterocyclic scaffold .
  • Synthesis : Prepared via palladium-catalyzed coupling, yielding 50–92% purity .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight Key Substituents Biological Activity Applications References
N-[2-(1-adamantyl)ethyl]-N'-phenylurea C₁₉H₂₅N₂O 297.42 g/mol 1-Adamantyl, ethyl, phenylurea Not explicitly reported (N/A) Potential medicinal/agricultural uses
EDU C₁₂H₁₆N₄O₂ 248.28 g/mol 2-Oxoimidazolidinyl, phenylurea Antiozonant, ROS modulation Crop protection
CTPPU C₁₄H₁₁ClF₃N₂O 328.70 g/mol 4-Cl, 3-CF₃, phenylurea Anticancer (NSCLC) Oncology research
Fenuron C₉H₁₂N₂O 164.20 g/mol N,N-Dimethyl, phenylurea Herbicidal Agriculture (historical)
N-[2-(1-Adamantyloxy)ethyl]-7-Cl-quinoline C₂₁H₂₅ClN₂O 364.89 g/mol Adamantyloxyethyl, 7-Cl-quinoline Antimalarial Infectious disease research

Key Research Findings and Contrasts

Conversely, EDU’s polar imidazolidinyl group facilitates solubility in aqueous agricultural formulations .

Biological Activity: Antioxidant vs. Cytotoxic Effects: EDU reduces ROS in plants and leukocytes , while CTPPU promotes ROS-mediated cancer cell death . The adamantyl compound’s activity may depend on substituent interactions with cellular targets. Structural Flexibility: Quinoline-adamantyl derivatives require heterocyclic cores for antimalarial activity, whereas phenylurea derivatives rely on substituent electronic effects (e.g., electron-withdrawing groups in CTPPU enhance anticancer potency) .

Synthetic Challenges :

  • Adamantyl-containing compounds often require specialized catalysts (e.g., Pd(dba)₂, BINAP) and optimized conditions for coupling reactions, yielding 50–92% purity .
  • EDU and Fenuron are synthesized via simpler routes, achieving >95% purity .

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